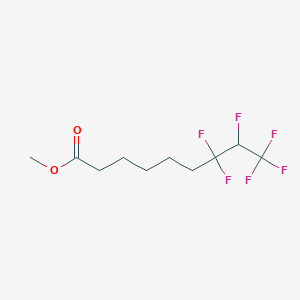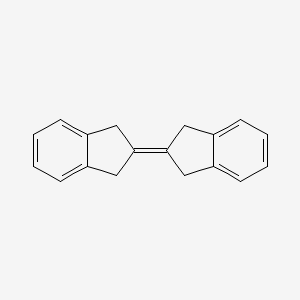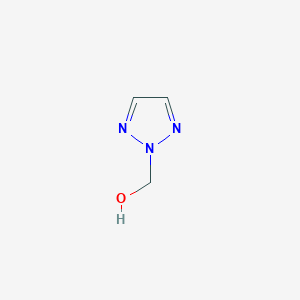
(2H-1,2,3-Triazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2H-1,2,3-Triazol-2-yl)methanol is a chemical compound belonging to the class of 1,2,3-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of the hydroxymethyl group attached to the triazole ring makes it a versatile compound with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,2,3-Triazol-2-yl)methanol typically involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The reaction can be summarized as follows:
- Azide + Alkyne → this compound (in the presence of Cu(I) catalyst)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
化学反応の分析
Types of Reactions: (2H-1,2,3-Triazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydrotriazoles.
- Substitution products vary depending on the substituent introduced .
科学的研究の応用
(2H-1,2,3-Triazol-2-yl)methanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2H-1,2,3-Triazol-2-yl)methanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions in the active site .
類似化合物との比較
1H-1,2,3-Triazole: Lacks the hydroxymethyl group, making it less versatile in certain applications.
1,2,4-Triazole: Has a different nitrogen arrangement, leading to distinct chemical properties and reactivity.
Tetrazole: Contains an additional nitrogen atom, resulting in different stability and reactivity profiles.
Uniqueness: (2H-1,2,3-Triazol-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for further functionalization. This makes it a valuable compound in various fields of research and industry .
特性
CAS番号 |
78910-04-0 |
|---|---|
分子式 |
C3H5N3O |
分子量 |
99.09 g/mol |
IUPAC名 |
triazol-2-ylmethanol |
InChI |
InChI=1S/C3H5N3O/c7-3-6-4-1-2-5-6/h1-2,7H,3H2 |
InChIキー |
BPTULKXRCHMYPH-UHFFFAOYSA-N |
正規SMILES |
C1=NN(N=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


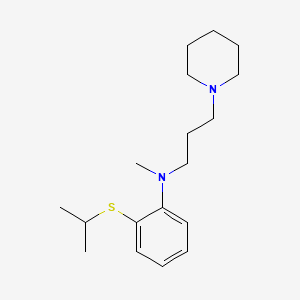
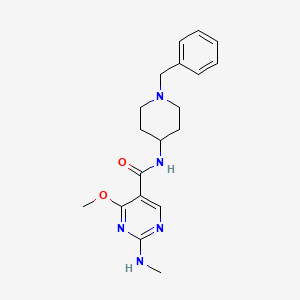

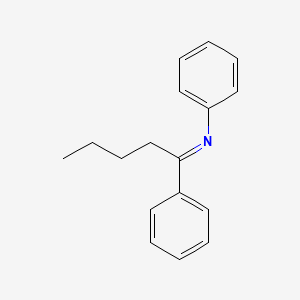
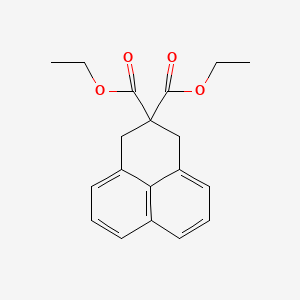
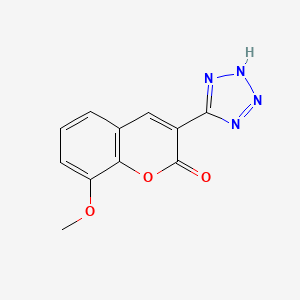
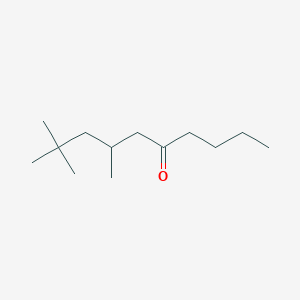
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
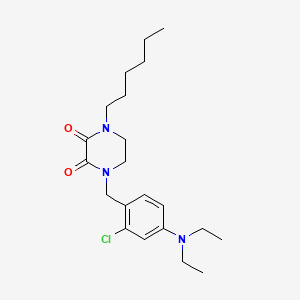
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
